8-cyano-4-oxo-1H-quinoline-3-carboxylic Acid 8-cyano-4-oxo-1H-quinoline-3-carboxylic Acid
Brand Name: Vulcanchem
CAS No.: 228728-27-6
VCID: VC3919290
InChI: InChI=1S/C11H6N2O3/c12-4-6-2-1-3-7-9(6)13-5-8(10(7)14)11(15)16/h1-3,5H,(H,13,14)(H,15,16)
SMILES: C1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C#N
Molecular Formula: C11H6N2O3
Molecular Weight: 214.18 g/mol

8-cyano-4-oxo-1H-quinoline-3-carboxylic Acid

CAS No.: 228728-27-6

Cat. No.: VC3919290

Molecular Formula: C11H6N2O3

Molecular Weight: 214.18 g/mol

* For research use only. Not for human or veterinary use.

8-cyano-4-oxo-1H-quinoline-3-carboxylic Acid - 228728-27-6

Specification

CAS No. 228728-27-6
Molecular Formula C11H6N2O3
Molecular Weight 214.18 g/mol
IUPAC Name 8-cyano-4-oxo-1H-quinoline-3-carboxylic acid
Standard InChI InChI=1S/C11H6N2O3/c12-4-6-2-1-3-7-9(6)13-5-8(10(7)14)11(15)16/h1-3,5H,(H,13,14)(H,15,16)
Standard InChI Key OPVVFPWKVCVSQU-UHFFFAOYSA-N
SMILES C1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C#N
Canonical SMILES C1=CC(=C2C(=C1)C(=O)C(=CN2)C(=O)O)C#N

Introduction

Chemical Structure and Fundamental Properties

Molecular Architecture

The compound features a quinoline backbone substituted with a cyano group at the 8-position, a ketone group at the 4-position, and a carboxylic acid group at the 3-position. Its molecular formula is C11H6N2O3\text{C}_{11}\text{H}_{6}\text{N}_{2}\text{O}_{3}, with a molecular weight of 214.18 g/mol . The presence of electron-withdrawing groups (cyano and ketone) and the carboxylic acid moiety contributes to its reactivity and solubility profile.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC11H6N2O3\text{C}_{11}\text{H}_{6}\text{N}_{2}\text{O}_{3}
Molecular Weight214.18 g/mol
Melting Point265–268°C (decomposes)
SolubilityPartially soluble in DMSO, insoluble in water

The cyano group at C8 enhances electrophilic substitution reactivity, while the carboxylic acid at C3 allows for salt formation or esterification .

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis of 8-cyano-4-oxo-1H-quinoline-3-carboxylic acid typically involves cyclocondensation reactions. One patented method utilizes anthranilic acid derivatives as starting materials, which undergo cyclization with ethyl cyanoacetate under acidic conditions. Key steps include:

  • Condensation: Anthranilic acid reacts with ethyl cyanoacetate to form an intermediate Schiff base.

  • Cyclization: Intramolecular nucleophilic attack under heat (120–150°C) forms the quinoline core.

  • Oxidation: The 4-oxo group is introduced via potassium permanganate-mediated oxidation .

Industrial Production

Scalable methods emphasize cost efficiency and yield optimization. Flow chemistry techniques are employed to enhance reaction control, with yields exceeding 75% in multi-kilogram batches . Critical parameters include pH stabilization (maintained at 4–6) and temperature gradients to prevent decomposition.

Chemical Reactivity and Derivative Formation

Oxidation and Reduction Pathways

The 4-oxo group is susceptible to reduction, forming 4-hydroxy derivatives using sodium borohydride . Conversely, oxidation of the cyano group to a carboxyl group remains challenging due to competing ring degradation.

Substitution Reactions

Electrophilic aromatic substitution occurs preferentially at the 5- and 7-positions of the quinoline ring. For example, bromination with Br2/FeBr3\text{Br}_2/\text{FeBr}_3 yields 5-bromo-8-cyano-4-oxo-1H-quinoline-3-carboxylic acid, a precursor for cross-coupling reactions .

Table 2: Common Derivatives and Modifications

DerivativeModificationApplication
Ethyl esterEsterification of C3 acidImproved lipid solubility
Amide analogsCarboxamide formationAntimicrobial agents
Halogenated variantsBromination/chlorinationPhotodynamic therapy

Industrial and Research Applications

Pharmaceutical Intermediates

The compound serves as a precursor for synthesizing kinase inhibitors and antimalarial agents. Its carboxylic acid group enables conjugation with bioactive moieties, enhancing target specificity .

Materials Science

In optoelectronics, the conjugated π-system of the quinoline core contributes to luminescent properties. Derivatives are explored as organic light-emitting diodes (OLEDs) due to high quantum yields (~0.45) .

Comparison with Structural Analogs

Ivacaftor (VX-770)

Ivacaftor, a CFTR potentiator, shares the 4-oxo-quinoline-3-carboxamide scaffold . While ivacaftor’s tertiary-butyl groups enhance bioavailability, the cyano group in 8-cyano-4-oxo-1H-quinoline-3-carboxylic acid offers distinct electronic effects, influencing receptor binding kinetics .

Table 3: Key Differences Between Analogous Compounds

Property8-Cyano-4-oxo-1H-quinoline-3-carboxylic AcidIvacaftor (VX-770)
Functional GroupsC8-CN, C3-COOHC8-CF3, C3-CONHR
BioavailabilityLow (logP: 1.8)High (logP: 4.2)
Primary ApplicationAntimicrobial researchCystic fibrosis treatment

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